molecular formula C23H21N3O3S2 B2830040 N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide CAS No. 681480-90-0

N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide

Cat. No. B2830040
M. Wt: 451.56
InChI Key: ADWJTWDVIFITGO-SILNSSARSA-N
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Description

N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound, through its key intermediate, has been utilized in the synthesis of various derivatives, including thiazolidin-4-one, thiazoline, and thiophene derivatives, demonstrating notable antimicrobial activities against a range of bacterial and fungal isolates. The versatility of this compound allows for the synthesis of diverse derivatives, each with potential antimicrobial applications, highlighting its importance in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Contribution to Heterocyclic Chemistry

The compound has been instrumental in exploring the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one towards various reagents, leading to the synthesis of novel pyridine, thiophene, and anilide derivatives. This work not only expands the chemical repertoire of thiazole-based compounds but also offers a pathway to synthesize fused derivatives with antimicrobial activities, showcasing its role in advancing heterocyclic chemistry (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer Potential

Research involving derivatives of the compound has shown promise in anticancer applications. Specifically, the synthesis and evaluation of novel derivatives have been undertaken with a focus on cytotoxic activities against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This area of research is critical for developing new therapeutic agents for cancer treatment, with this compound serving as a cornerstone for novel anticancer compounds (Hassan, Hafez, & Osman, 2014).

Photodynamic Therapy Applications

The compound has found applications in photodynamic therapy (PDT) through the synthesis of zinc phthalocyanine derivatives. These derivatives exhibit remarkable photophysical and photochemical properties, including high singlet oxygen quantum yields, making them potent candidates for cancer treatment via PDT. The ability of these compounds to generate singlet oxygen efficiently is crucial for the therapeutic efficacy in PDT, underscoring the compound's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activities

In exploring the therapeutic potential of thiazole and sulfonamide derivatives, compounds synthesized from N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide have shown significant anticonvulsant activities. This highlights the compound's role in the development of new anticonvulsant drugs, contributing to the treatment of neurological disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

properties

IUPAC Name

N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-29-19-11-6-5-8-17(19)16-20-22(28)26(23(30)31-20)15-12-21(27)25(14-7-13-24)18-9-3-2-4-10-18/h2-6,8-11,16H,7,12,14-15H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWJTWDVIFITGO-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N(CCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide

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